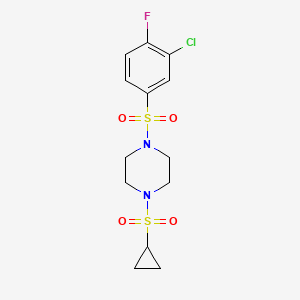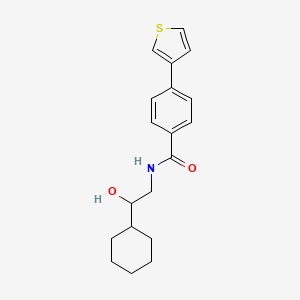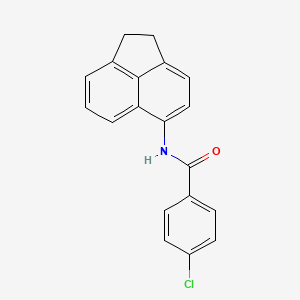
4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a chemical compound . It has a molecular formula of C19H14ClNO . The average mass of this compound is 307.774 Da, and its mono-isotopic mass is 307.076385 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular structure. It has a molecular formula of C19H14ClNO, an average mass of 307.774 Da, and a mono-isotopic mass of 307.076385 Da .科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of benzamide derivatives, including those related to 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide, have been extensively studied. For instance, the study by Salahuddin et al. (2014) involved the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of the corresponding hydrazide using Chloramin-T and evaluated their anticancer activity, highlighting the compound's potential in cancer treatment research (Salahuddin et al., 2014).
Anticancer Evaluation
- The anticancer potential of benzamide derivatives is a significant area of research. For example, the same study by Salahuddin et al. (2014) found one compound to be the most active on a breast cancer cell line, demonstrating the potential of such compounds in developing new anticancer therapies.
Antitubercular Scaffold
- The application of benzamide derivatives in tuberculosis treatment has also been explored. The study by Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and evaluated them for anti-tubercular activity, showing promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Aggregation Enhanced Emission
- Benzamide derivatives have also been studied for their unique optical properties. Srivastava et al. (2017) synthesized pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties, highlighting their potential in the development of new materials for optical and electronic applications (Srivastava et al., 2017).
作用機序
Target of Action
The primary target of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
This compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . These interactions inhibit the activity of SDH, thereby disrupting the normal functioning of the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The disruption of these pathways can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as cellular growth and division .
Result of Action
The inhibition of SDH by this compound leads to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed potent in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L, which is 21 times more effective than fluxapyroxad .
特性
IUPAC Name |
4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDDUIQHPUTWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)
![N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2455784.png)
![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)
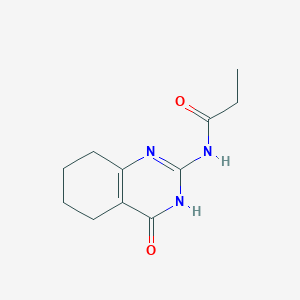
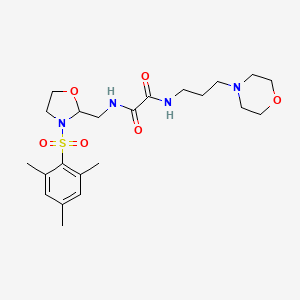
![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)
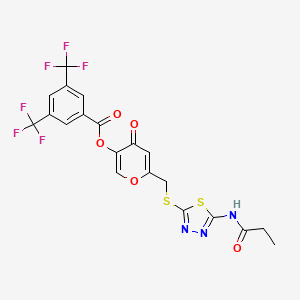
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)
![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)
